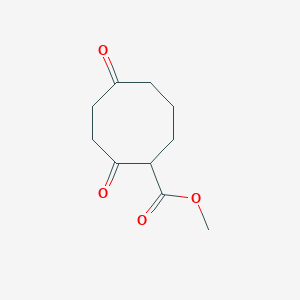
Methyl 2,5-dioxocyclooctane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5-dioxocyclooctane-1-carboxylate is an organic compound belonging to the class of cycloalkanes It features a cyclooctane ring with two ketone groups at positions 2 and 5, and a carboxylate ester group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dioxocyclooctane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2,5-dioxocyclooctane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or diols.
Substitution: Amides, esters, or other substituted derivatives.
科学的研究の応用
Methyl 2,5-dioxocyclooctane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2,5-dioxocyclooctane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Cyclooctane: A simple cycloalkane with a similar ring structure but lacking functional groups.
Cyclooctanone: Contains a single ketone group, making it less complex than Methyl 2,5-dioxocyclooctane-1-carboxylate.
Cyclooctane-1,2-dione: Features two ketone groups but lacks the ester functionality.
Uniqueness
This compound is unique due to the presence of both ketone and ester functional groups on the cyclooctane ring
特性
CAS番号 |
89950-48-1 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
methyl 2,5-dioxocyclooctane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-14-10(13)8-4-2-3-7(11)5-6-9(8)12/h8H,2-6H2,1H3 |
InChIキー |
WAXQJWDPOURFRX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCCC(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B14392956.png)
![1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one](/img/structure/B14392961.png)

![N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14392975.png)
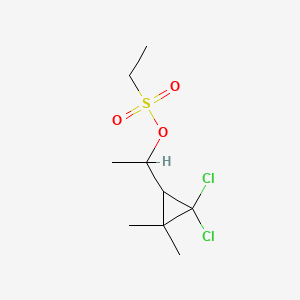
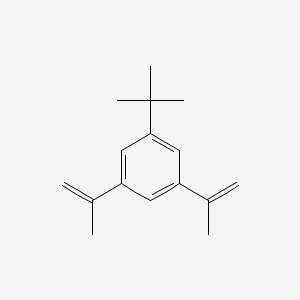

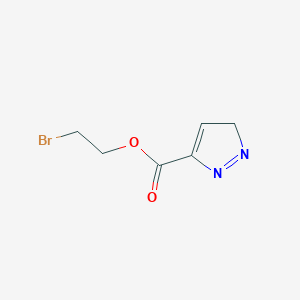
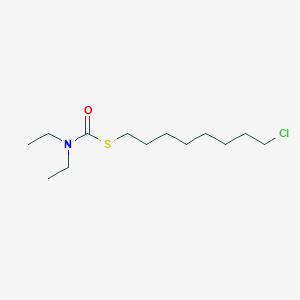



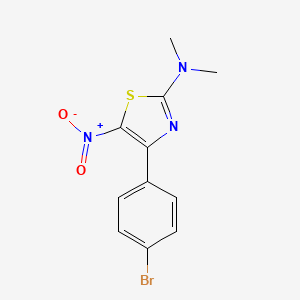
![Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate](/img/structure/B14393030.png)
